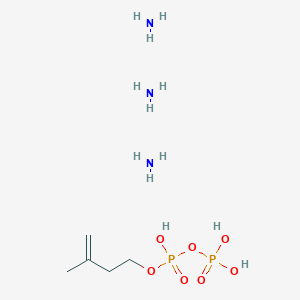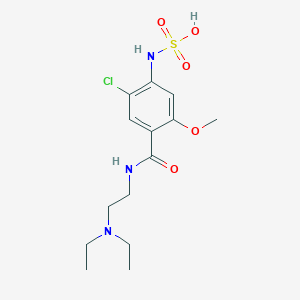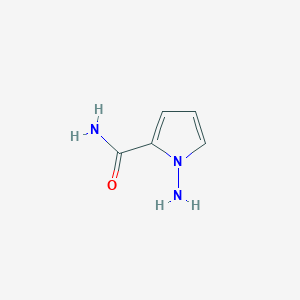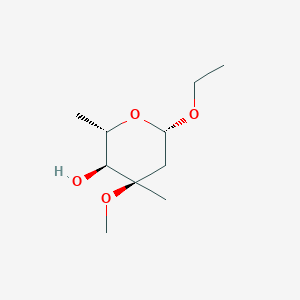
Azane;3-methylbut-3-enyl phosphono hydrogen phosphate
Overview
Description
Azane;3-methylbut-3-enyl phosphono hydrogen phosphate is a chemical compound with the empirical formula C5H12O7P2 · 3NH3 and a molecular weight of 297.18 g/mol . It is an intermediate in the biosynthesis of terpenes, which are essential components in various biological processes . This compound is typically available as a 1 mg/mL solution in methanol and aqueous 10 mM ammonium hydroxide (7:3) .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isopentenyl pyrophosphate can be synthesized from isopentenol through a three-step process . The synthesis involves the conversion of mevalonic acid to isopentenyl pyrophosphate in an ATP-dependent process . The presence of the pyrophosphate group within the molecule facilitates enzyme binding at the active site, enabling enzymatic catalysis of reactions .
Industrial Production Methods: Industrial production methods for isopentenyl pyrophosphate triammonium salt solution are not extensively documented.
Chemical Reactions Analysis
Types of Reactions: Azane;3-methylbut-3-enyl phosphono hydrogen phosphate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can convert isopentenyl pyrophosphate to other related compounds.
Substitution: The pyrophosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions: Common reagents used in reactions with isopentenyl pyrophosphate triammonium salt solution include oxidizing agents, reducing agents, and various catalysts that facilitate substitution reactions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted pyrophosphate compounds .
Scientific Research Applications
Azane;3-methylbut-3-enyl phosphono hydrogen phosphate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of isopentenyl pyrophosphate triammonium salt solution involves its role as an intermediate in terpene biosynthesis . The presence of the pyrophosphate group facilitates enzyme binding at the active site, enabling enzymatic catalysis of reactions . This compound is involved in the mevalonate pathway, where it is converted from mevalonic acid in an ATP-dependent process .
Comparison with Similar Compounds
Isopentenyl pyrophosphate trilithium salt: Similar in structure but contains lithium instead of ammonium.
Farnesyl pyrophosphate ammonium salt: Another related compound used in terpene biosynthesis.
Geranyl pyrophosphate ammonium salt: Similar in function and used in the synthesis of terpenes.
Uniqueness: Azane;3-methylbut-3-enyl phosphono hydrogen phosphate is unique due to its specific role in the biosynthesis of terpenes and its ability to facilitate enzyme binding at the active site . Its triammonium salt form provides distinct properties compared to other similar compounds, such as trilithium or ammonium salts .
Properties
IUPAC Name |
azane;3-methylbut-3-enyl phosphono hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O7P2.3H3N/c1-5(2)3-4-11-14(9,10)12-13(6,7)8;;;/h1,3-4H2,2H3,(H,9,10)(H2,6,7,8);3*1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JREYOWJEWZVAOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCOP(=O)(O)OP(=O)(O)O.N.N.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H21N3O7P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80554011 | |
| Record name | 3-Methylbut-3-en-1-yl trihydrogen diphosphate--ammonia (1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80554011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116057-53-5 | |
| Record name | 3-Methylbut-3-en-1-yl trihydrogen diphosphate--ammonia (1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80554011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Des[2-(2-thienylmethyl)] Eprosartan](/img/structure/B132613.png)



![4-Methyl-5-{(2E)-2-[(4-morpholin-4-ylphenyl)imino]-2,5-dihydropyrimidin-4-YL}-1,3-thiazol-2-amine](/img/structure/B132624.png)








![3-[4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]phenyl]-3-(trifluoromethyl)-diaziridine](/img/structure/B132652.png)
